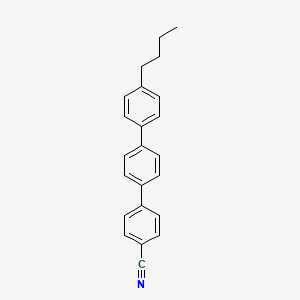
4-Cyano-4'-n-butyl-p-terphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-4’-n-butyl-p-terphenyl is an organic compound belonging to the class of terphenyls. It is characterized by the presence of a cyano group (-CN) and a butyl group (-C4H9) attached to the terphenyl backbone. This compound is known for its unique electro-optical properties, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-4’-n-butyl-p-terphenyl typically involves the following steps:
Formation of the Terphenyl Backbone: The terphenyl backbone can be synthesized through a series of Friedel-Crafts alkylation reactions, where benzene rings are sequentially alkylated to form the terphenyl structure.
Introduction of the Butyl Group: The butyl group can be introduced via a Grignard reaction, where butyl magnesium bromide reacts with the terphenyl intermediate.
Introduction of the Cyano Group: The cyano group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the terphenyl intermediate is replaced by a cyano group using a cyanide source such as sodium cyanide.
Industrial Production Methods: Industrial production of 4-Cyano-4’-n-butyl-p-terphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 4-Cyano-4’-n-butyl-p-terphenyl can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo various substitution reactions, where the cyano or butyl groups are replaced by other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Sodium cyanide, alkyl halides, and other nucleophiles or electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms.
Substitution: Various substituted terphenyl derivatives.
科学的研究の応用
4-Cyano-4’-n-butyl-p-terphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of liquid crystal displays, organic light-emitting diodes (OLEDs), and other electronic devices due to its electro-optical properties.
作用機序
The mechanism of action of 4-Cyano-4’-n-butyl-p-terphenyl involves its interaction with molecular targets through its cyano and butyl groups. These interactions can affect various molecular pathways, leading to changes in the physical and chemical properties of the compound. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
類似化合物との比較
4-Cyano-4’-n-pentyl-p-terphenyl: Similar structure with a pentyl group instead of a butyl group.
4-Cyano-4’-n-hexyl-p-terphenyl: Similar structure with a hexyl group instead of a butyl group.
4-Cyano-4’-n-octyl-p-terphenyl: Similar structure with an octyl group instead of a butyl group.
Uniqueness: 4-Cyano-4’-n-butyl-p-terphenyl is unique due to its specific combination of the cyano and butyl groups, which confer distinct electro-optical properties. These properties make it particularly suitable for applications in electronic devices and materials science.
特性
IUPAC Name |
4-[4-(4-butylphenyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N/c1-2-3-4-18-5-9-20(10-6-18)22-13-15-23(16-14-22)21-11-7-19(17-24)8-12-21/h5-16H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSYKSDZHRVXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














